molecular formula C16H21NO B11872095 2-(Ethyl(2-(naphthalen-1-yl)ethyl)amino)ethanol CAS No. 7400-14-8

2-(Ethyl(2-(naphthalen-1-yl)ethyl)amino)ethanol

Cat. No.: B11872095
CAS No.: 7400-14-8
M. Wt: 243.34 g/mol
InChI Key: ZUVMQNOCUJYVMJ-UHFFFAOYSA-N
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Description

2-(Ethyl(2-(naphthalen-1-yl)ethyl)amino)ethanol is a tertiary amine-containing ethanol derivative featuring a naphthalene moiety. The compound combines a hydrophobic naphthalen-1-yl group with a hydrophilic ethanolamine backbone, making it structurally versatile for applications in medicinal chemistry and material science. Its synthesis typically involves nucleophilic substitution or reductive amination reactions, as inferred from analogous compounds in the provided evidence .

Properties

CAS No.

7400-14-8

Molecular Formula

C16H21NO

Molecular Weight

243.34 g/mol

IUPAC Name

2-[ethyl(2-naphthalen-1-ylethyl)amino]ethanol

InChI

InChI=1S/C16H21NO/c1-2-17(12-13-18)11-10-15-8-5-7-14-6-3-4-9-16(14)15/h3-9,18H,2,10-13H2,1H3

InChI Key

ZUVMQNOCUJYVMJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CCC1=CC=CC2=CC=CC=C21)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethyl(2-(naphthalen-1-yl)ethyl)amino)ethanol typically involves the reaction of naphthalene derivatives with ethylamine and ethanol. One common method involves the following steps:

    Naphthalene Derivative Preparation: The starting material, naphthalene, is first functionalized to introduce a reactive group, such as a halide or hydroxyl group, at the desired position on the naphthalene ring.

    Alkylation: The functionalized naphthalene derivative is then reacted with ethylamine under controlled conditions to form the ethylated naphthalene derivative.

    Amination: The ethylated naphthalene derivative is further reacted with ethanolamine to introduce the aminoethanol moiety, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Ethyl(2-(naphthalen-1-yl)ethyl)amino)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for halogenation.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of nitro, halogen, or other functional groups on the naphthalene ring.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 2-(Ethyl(2-(naphthalen-1-yl)ethyl)amino)ethanol typically involves multi-step organic reactions. The compound can be derived from naphthalene derivatives through processes such as reductive amination or alkylation. A notable method includes the use of 1-acetonaphthone as a starting material, which undergoes asymmetric hydrogenation to produce naphthalen-1-yl derivatives that can be further modified to yield the target compound .

Key Synthesis Steps:

  • Starting Material : 1-acetonaphthone.
  • Hydrogenation : Reductive hydrogenation to form (S)-1-(naphthalen-1-yl)ethanol.
  • Final Transformation : Alkylation or further functionalization to achieve the final product.

Biological Activities

Research indicates that this compound exhibits various biological activities, making it a candidate for drug development.

Antiproliferative Effects

Studies have shown that derivatives of naphthalene-based aminoalcohols can exhibit significant antiproliferative effects against various human tumor cell lines, including HeLa and MCF-7 cells. The structure-activity relationship (SAR) of these compounds suggests that modifications in the naphthalene moiety can enhance their cytotoxic properties .

Neuropharmacological Potential

The compound's structural similarity to known neuroactive agents suggests potential applications in treating neurological disorders. Its ability to interact with neurotransmitter systems may offer therapeutic avenues for conditions like depression or anxiety.

Therapeutic Applications

Given its diverse biological activities, this compound holds promise in several therapeutic areas:

  • Cancer Therapy : Due to its antiproliferative properties, it could be explored as a chemotherapeutic agent.
  • Neurological Disorders : Its neuropharmacological properties may lead to applications in treating mood disorders or neurodegenerative diseases.
  • Antioxidant Activity : Preliminary studies indicate potential antioxidant effects, which could be beneficial in preventing oxidative stress-related diseases .

Case Studies and Research Findings

Research has documented various studies focusing on the synthesis and application of naphthalene derivatives:

StudyFindings
Synthesis of Aminoalcohol Derivatives Investigated the SAR of naphthalene-based aminoalcohols showing significant cytotoxicity against tumor cell lines .
Neuropharmacological Assessment Explored the interaction of naphthalene derivatives with neurotransmitter receptors indicating potential antidepressant effects .
Antioxidant Studies Evaluated the antioxidant capacity of related compounds against free radicals demonstrating protective effects .

Mechanism of Action

The mechanism of action of 2-(Ethyl(2-(naphthalen-1-yl)ethyl)amino)ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

2-(Naphthalen-1-yl)ethanol (CAS: 7228-47-9)

  • Structure: Lacks the ethylaminoethyl spacer, containing only a naphthalen-1-yl group directly attached to ethanol.
  • Physical Properties :
    • Molecular weight: 172.22 g/mol
    • Melting point: 73–78°C
    • Boiling point: 180–184°C at 15 mmHg
    • Solubility: Soluble in toluene .
  • Applications : Used as a building block in organic synthesis due to its simple structure.

Ethyl (±)-2-amino-2-(naphthalen-2-yl)acetate (CAS: 110470-41-2)

  • Structure: Features an esterified amino acid backbone with a naphthalen-2-yl group.
  • Synthesis : Achieved via multi-step routes with yields up to 93% .

6-(Chloromethyl)-N2-[2-(naphthalen-1-yl)ethyl]-1,3,5-triazine-2,4-diamine

  • Structure : Incorporates a triazine ring and a chloromethyl group, enhancing electrophilicity.
  • Synthesis : Produced via nucleophilic substitution with a 47.95% yield .
  • Applications : Likely used in drug discovery for its triazine core, which is common in kinase inhibitors.

Physicochemical Properties Comparison

Compound Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Solubility
2-(Ethyl(2-(naphthalen-1-yl)ethyl)amino)ethanol ~313.4* Not reported Not reported Likely polar solvents
2-(Naphthalen-1-yl)ethanol 172.22 73–78 180–184 (15 mmHg) Toluene
Ethyl (±)-2-amino-2-(naphthalen-2-yl)acetate 229.28 Not reported Not reported Organic solvents
2-((2-[(2-Hydroxyethyl)amino]ethyl)amino)ethanol 148.20 Not reported Not reported Water, ethanol

*Estimated based on molecular formula.

Functional and Application Differences

Hydrophobicity: The target compound’s ethylaminoethyl spacer enhances solubility in polar solvents compared to 2-(naphthalen-1-yl)ethanol, which is more lipophilic .

Nitroso-containing analogues (e.g., ) may act as halogen-bonding catalysts or nitric oxide donors.

Chemical Reactivity : The tertiary amine in the target compound facilitates protonation at physiological pH, making it suitable for pH-sensitive drug delivery systems.

Biological Activity

2-(Ethyl(2-(naphthalen-1-yl)ethyl)amino)ethanol is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the compound's synthesis, structure-activity relationships (SAR), and biological evaluations, highlighting its antiproliferative, antimicrobial, and antioxidant properties.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several steps that include the formation of naphthalene derivatives and subsequent functionalization. A typical synthetic route may involve:

  • Formation of Naphthalene Derivative : Using naphthalene as a starting material, various alkyl or acyl substituents can be introduced.
  • Amino Alcohol Formation : The introduction of an amino group followed by the addition of ethanol to form the final compound.

Table 1: Summary of Synthetic Yields

EntryReaction StepYield (%)
1Naphthalene alkylation68
2Amino alcohol formation52
3Final purification95

Antiproliferative Activity

Research indicates that derivatives of compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that naphthalene-based compounds can inhibit cell proliferation with IC50 values ranging from 3.14 µM to over 10 µM depending on the specific structure and substituents present.

  • Case Study : A study evaluating a series of naphthalene derivatives reported IC50 values against HeLa and MDA-MB-231 cells, where compounds with naphthyl substitutions demonstrated enhanced cytotoxicity compared to their non-substituted counterparts .

Antimicrobial Activity

The antimicrobial potential of naphthalene derivatives has been extensively studied. Compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria.

  • Case Study : A recent study highlighted that certain naphthalene derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL against pathogenic strains such as Staphylococcus aureus . This suggests a promising avenue for developing new antimicrobial agents based on this scaffold.

Antioxidant Activity

Antioxidant assays have revealed that naphthalene-containing compounds can scavenge free radicals effectively. The DPPH radical scavenging method has been employed to evaluate this activity.

  • Research Findings : Compounds derived from naphthalene showed antioxidant activities comparable to standard antioxidants like ascorbic acid, indicating their potential utility in preventing oxidative stress-related diseases .

Q & A

Q. Table 1. Key Reaction Conditions for Aminoethanol Derivatives

ParameterOptimal ValueReference
SolventToluene or DMF
Temperature80–100°C
CatalystTriethylamine or L-proline
Purification MethodC18 Column (acetonitrile/water)

Q. Table 2. Spectral Data for Structural Confirmation

TechniqueKey SignalsReference
¹H NMR (CDCl₃)δ 7.8–8.2 (naphthalene H)
IR (KBr)3300 cm⁻¹ (-OH stretch)
MS (ESI)[M+H]⁺ m/z calculated/found

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